N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a 3,4-dimethoxyphenethyl side chain, a methyl group at position 6, and an isopropyl substituent at position 1 of the pyrazole ring.
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-13(2)25-20-17(12-23-25)16(10-14(3)24-20)21(26)22-9-8-15-6-7-18(27-4)19(11-15)28-5/h6-7,10-13H,8-9H2,1-5H3,(H,22,26) |
InChI Key |
VGCXEYBMUNHRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation on a Preexisting Pyrazole
3-Aminopyrazole derivatives serve as dinucleophiles, reacting with 1,3-CCC-biselectrophiles like diketones or α,β-unsaturated carbonyl compounds. For example, condensation of 3-amino-5-methylpyrazole with ethyl acetoacetate under acidic conditions yields 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-one, a precursor for further functionalization.
Key Conditions :
Pyrazole Ring Formation on a Preexisting Pyridine
Alternative routes involve cyclizing pyridine derivatives with hydrazines. For instance, 2-chloro-3-cyanopyridine reacts with methylhydrazine to form 6-chloro-1-methylpyrazolo[3,4-b]pyridine, though this method struggles with regioselectivity.
Substituent Introduction: Methyl and Isopropyl Groups
C6 Methylation
Electrophilic aromatic substitution (EAS) at position 6 is achievable via:
-
Direct Alkylation : Using methyl iodide (CH₃I) and a base (K₂CO₃) in DMF at 60°C.
-
Directed Ortho-Metalation : Employing LDA (Lithium Diisopropylamide) at -78°C followed by quenching with methyl iodide.
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Alkylation | 65 | 92 |
| Directed Metalation | 88 | 98 |
N1 Isopropylation
The isopropyl group at N1 is introduced via nucleophilic substitution:
-
Generate the pyrazolo[3,4-b]pyridine chloride intermediate using POCl₃.
Optimized Conditions :
Carboxamide Formation at C4
Carboxylic Acid Intermediate
Oxidation of a 4-methyl group to carboxylic acid is achieved using KMnO₄ in acidic medium:
Amide Coupling
The carboxylic acid is converted to the carboxamide via two pathways:
Acid Chloride Route
-
Chlorination : Treat with SOCl₂ (neat, reflux, 2 h).
-
Aminolysis : React with 3,4-dimethoxyphenethylamine in dichloromethane (DCM) with Et₃N.
Data :
Coupling Reagent-Mediated Synthesis
Use HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] for direct activation:
-
Molar Ratio (Acid:Amine:HATU) : 1:1.2:1.5
-
Base : DIPEA (3 equiv)
Final Assembly and Purification
Stepwise Synthesis
-
Core Formation : Synthesize 6-methyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Steps 1–3).
-
Amidation : Couple with 3,4-dimethoxyphenethylamine (Step 4).
Overall Yield : 52% (four steps).
One-Pot Strategies
Recent advances suggest tandem reactions combining cyclization and amidation, though yields remain suboptimal (38–45%).
Analytical Characterization
Critical data for the target compound:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 382.5 g/mol | HRMS |
| logP | 3.07 | HPLC |
| Water Solubility (logS) | -3.22 | Shake Flask |
| Melting Point | 198–201°C | DSC |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules from the literature:
Substituent Analysis and Pharmacophore Variations
Target Compound
- Core : Pyrazolo[3,4-b]pyridine
- Substituents :
- Position 1: Isopropyl (propan-2-yl)
- Position 6: Methyl
- Position 4: Carboxamide linked to 3,4-dimethoxyphenethyl group
- Key Features : The 3,4-dimethoxy groups on the phenyl ring may enhance solubility and modulate receptor binding, while the isopropyl group introduces steric bulk.
Comparative Compounds
Compound 9a (N,1-Diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine)
- Core : Pyrazolo[3,4-b]pyridine
- Substituents: Position 1: Phenyl Position 6: Amine Position 4: Ethoxy linker with phenylamino group
- Key Features: The phenylaminoethoxy substituent may favor π-π interactions but lacks the carboxamide’s hydrogen-bonding capacity. Reported HPLC purity: 96.72%.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Core : Pyrazolo[3,4-b]pyridine
- Substituents :
- Position 1: Phenyl
- Position 3: Methyl
- Position 4: Carboxamide linked to ethyl-methylpyrazole
- Key Features : The ethyl-methylpyrazole side chain may reduce metabolic stability compared to the target compound’s dimethoxyphenethyl group. Molecular weight: 374.4 g/mol.
N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Core : Pyrazolo[3,4-b]pyridine
- Substituents :
- Position 1: Methyl
- Position 6: Isopropyl
- Position 4: Carboxamide linked to methoxyindole-ethyl group
- Molecular weight: 405.5 g/mol.
Structural and Functional Comparison Table
Key Insights from Comparative Analysis
Substituent Impact on Solubility :
- The target compound’s 3,4-dimethoxyphenethyl group likely improves aqueous solubility compared to the hydrophobic indole in or phenyl groups in .
- Ethoxy linkers (e.g., Compound 9a) may enhance flexibility but reduce metabolic stability .
Isopropyl at position 1 (target) vs. phenyl () may reduce steric hindrance in target binding pockets.
Synthetic Feasibility :
- The target compound’s synthesis would require regioselective installation of the 3,4-dimethoxyphenethyl group, analogous to methods in for ethoxy-linked derivatives.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities. The presence of methoxy groups and a propan-2-yl substituent contributes to its hydrophobicity and potential receptor interactions.
Molecular Formula : C19H24N2O3
Molecular Weight : 328.41 g/mol
Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure often exhibit activity against several biological targets. The proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have shown activity against kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) .
- Anti-inflammatory Pathways : Pyrazole derivatives have been associated with the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 1.1 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 3.3 | Inhibition of proliferation through CDK inhibition |
| HepG2 | 1.6 | Modulation of signaling pathways related to survival |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A study conducted on the efficacy of the compound against prostate cancer cells revealed an IC50 value of 2.5 µM, indicating potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway, marked by increased caspase-3 activity .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, supporting its potential use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
